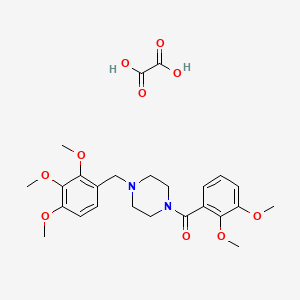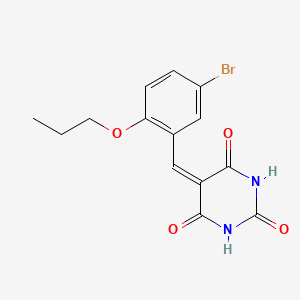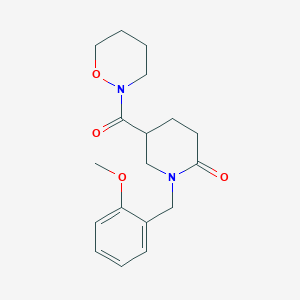
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods. In
作用機序
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells and inducing apoptosis. It has also been suggested that this compound may act by modulating the levels of neurotransmitters in the brain, thereby exerting its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to modulate the levels of neurotransmitters in the brain, thereby exerting its antidepressant and anxiolytic effects. It has also been shown to reduce neuropathic pain in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell growth and apoptosis. Additionally, this compound has been shown to exhibit antidepressant and anxiolytic effects, making it a valuable compound for studying the mechanisms of these conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animal models or to study its effects in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to study its effects in detail.
将来の方向性
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to study the compound's potential use in the treatment of various types of cancer. Another direction is to study the compound's potential use in the treatment of depression and anxiety disorders. Additionally, further research is needed to understand the compound's mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
合成法
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate involves the reaction between 1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxyphenyl)piperazine and oxalic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various methods.
科学的研究の応用
1-(2,3-dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied extensively in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of neuropathic pain.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C2H2O4/c1-27-18-8-6-7-17(21(18)30-4)23(26)25-13-11-24(12-14-25)15-16-9-10-19(28-2)22(31-5)20(16)29-3;3-1(4)2(5)6/h6-10H,11-15H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDVWLKXKYEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)

![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)
![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5016922.png)